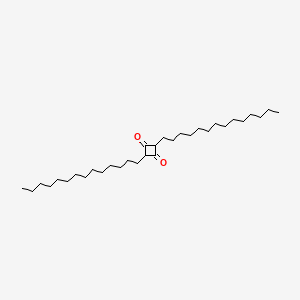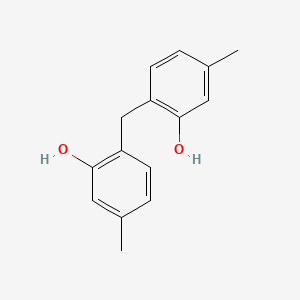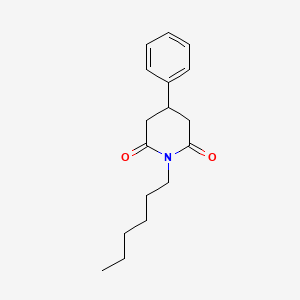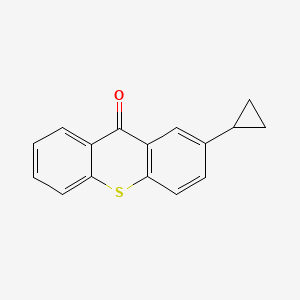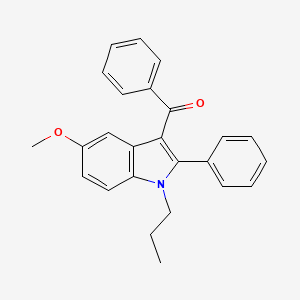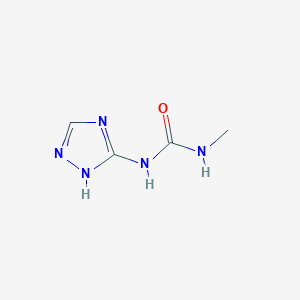
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-amine with an isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions . The reaction yields the desired urea derivative after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as triazole N-oxides.
Reduction: Formation of reduced derivatives such as triazole amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors
作用機序
The mechanism of action of 1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea involves its interaction with specific molecular targets. For example, in enzyme inhibition, the triazole ring can bind to the active site of the enzyme, blocking its activity. The compound may also interact with receptors, modulating their signaling pathways .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-1,2,4-triazole-5-amine
- 1-Methyl-1H-1,2,4-triazole-3-carboxamide
- 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
Uniqueness
1-Methyl-3-(1h-1,2,4-triazol-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its urea moiety can form hydrogen bonds, enhancing its binding affinity to biological targets compared to other triazole derivatives .
特性
CAS番号 |
54070-78-9 |
|---|---|
分子式 |
C4H7N5O |
分子量 |
141.13 g/mol |
IUPAC名 |
1-methyl-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C4H7N5O/c1-5-4(10)8-3-6-2-7-9-3/h2H,1H3,(H3,5,6,7,8,9,10) |
InChIキー |
JTRJBOKEJAWMSR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=NC=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
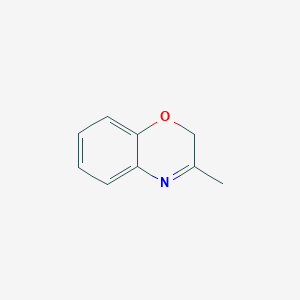
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
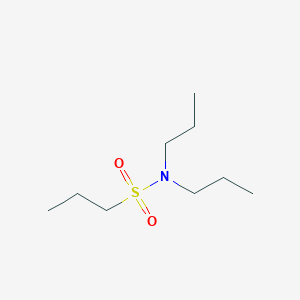
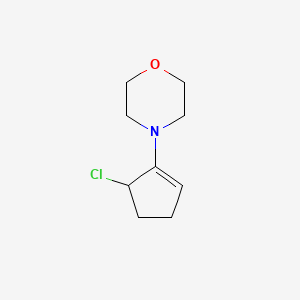
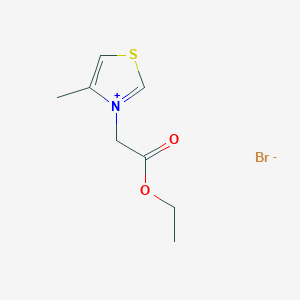
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
